
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: is a synthetic organic compound belonging to the oxazine family It is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and a dione structure at the 2nd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethyl-2h-1,3-oxazine and a fluorinating agent.
Fluorination Reaction: The fluorination of 3,4-dimethyl-2h-1,3-oxazine is carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Oxidation: The resulting fluorinated intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) to introduce the dione functionality at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the dione structure.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The dione structure plays a crucial role in the compound’s reactivity and stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
5-Fluoro-2h-1,3-oxazine-2,6(3h)-dione: Lacks the methyl groups, affecting its overall stability and reactivity.
Uniqueness
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
916226-95-4 |
|---|---|
Molekularformel |
C6H6FNO3 |
Molekulargewicht |
159.11 g/mol |
IUPAC-Name |
5-fluoro-3,4-dimethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H6FNO3/c1-3-4(7)5(9)11-6(10)8(3)2/h1-2H3 |
InChI-Schlüssel |
CQLFYHIFFJBOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC(=O)N1C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
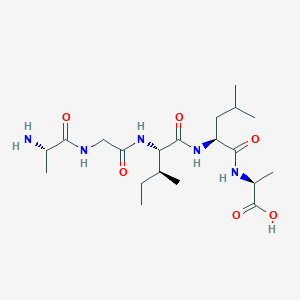
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
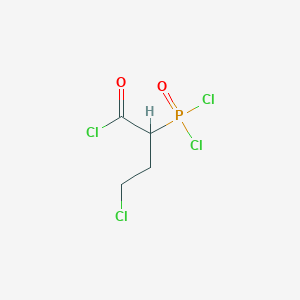
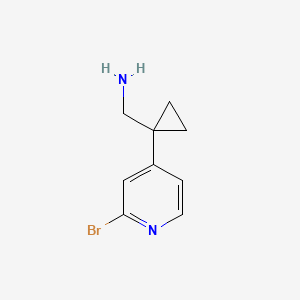

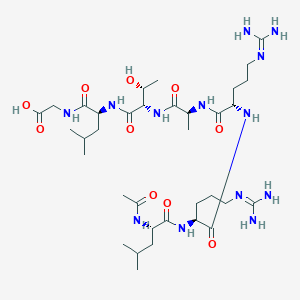
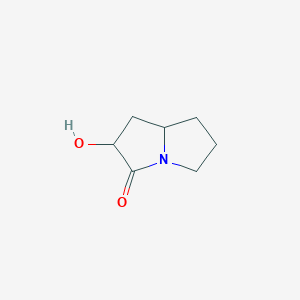
![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)
